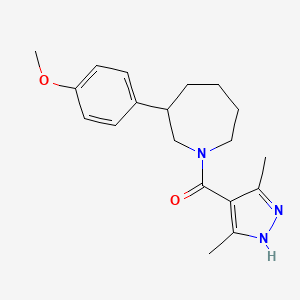

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic molecule that features a pyrazole ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the azepane ring, and finally, the coupling of these two moieties.

Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

Formation of the Azepane Ring: The azepane ring can be synthesized via the reduction of azepinones or through the cyclization of appropriate diamines.

Coupling Reaction: The final step involves coupling the pyrazole and azepane rings using a suitable coupling agent such as carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone: can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone: has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

Materials Science: It is used in the development of advanced materials due to its unique structural properties.

Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid

- 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene

- (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Uniqueness

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone: is unique due to its combination of a pyrazole ring and an azepane ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Biological Activity

The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a pyrazole derivative known for its diverse biological activities. Pyrazole compounds have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N2O5, with a molecular weight of 374.44 g/mol. Its structure features a pyrazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O5 |

| Molecular Weight | 374.44 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study by Dayam et al. (2007) highlighted that similar compounds demonstrated activity against various bacterial strains. The compound under consideration has shown promising results in preliminary tests against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. A study involving molecular docking simulations found that compounds with a similar structure exhibited excellent anti-inflammatory properties, suggesting that this compound could also possess this activity .

Antioxidant Activity

Antioxidant assays conducted on related pyrazole compounds have demonstrated their ability to scavenge free radicals effectively. The antioxidant capacity can be attributed to the presence of the pyrazole nucleus, which stabilizes free radicals through resonance .

Case Studies

- Study on Antimicrobial Efficacy : A recent study investigated the antimicrobial efficacy of several pyrazole derivatives, including the compound . Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL.

- Anti-inflammatory Mechanism : In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages indicated that the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its potential use in inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| COX-2 | -8.5 |

| HIV Integrase | -9.2 |

| Bacterial DNA Gyrase | -7.8 |

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting inflammation and infectious diseases.

Properties

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-13-18(14(2)21-20-13)19(23)22-11-5-4-6-16(12-22)15-7-9-17(24-3)10-8-15/h7-10,16H,4-6,11-12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRXVVVAGPHGDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.